molecular formula C20H25FN2S B3795431 1-(2-fluorobenzyl)-N-[3-(methylthio)benzyl]-3-piperidinamine

1-(2-fluorobenzyl)-N-[3-(methylthio)benzyl]-3-piperidinamine

Cat. No.: B3795431
M. Wt: 344.5 g/mol
InChI Key: OYVPQXHFSKHAOD-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorobenzyl)-N-[3-(methylthio)benzyl]-3-piperidinamine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The molecule also contains fluorobenzyl and methylthio benzyl groups, which can potentially influence its physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, and the introduction of the fluorobenzyl and methylthio benzyl groups. These groups could potentially be introduced using a variety of chemical reactions, such as nucleophilic aromatic substitution for the fluorobenzyl group, and a nucleophilic aliphatic substitution for the methylthio benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, fluorobenzyl, and methylthio benzyl groups would all contribute to its overall structure. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the piperidine ring might undergo reactions typical of amines, such as acid-base reactions. The fluorobenzyl and methylthio benzyl groups might also participate in various reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information about its intended use or target, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it might be further optimized and studied in more detail .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-[(3-methylsulfanylphenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2S/c1-24-19-9-4-6-16(12-19)13-22-18-8-5-11-23(15-18)14-17-7-2-3-10-20(17)21/h2-4,6-7,9-10,12,18,22H,5,8,11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVPQXHFSKHAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CNC2CCCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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